molecular formula C24H23FN6O5 B12821799 Guanosine, 8-(acetyl(4'-fluoro(1,1'-biphenyl)-4-yl)amino)-2'-deoxy- CAS No. 67764-18-5

Guanosine, 8-(acetyl(4'-fluoro(1,1'-biphenyl)-4-yl)amino)-2'-deoxy-

Cat. No.: B12821799
CAS No.: 67764-18-5
M. Wt: 494.5 g/mol
InChI Key: CWDKHPUSNNAPQW-IPMKNSEASA-N
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Description

Guanosine, 8-(acetyl(4'-fluoro(1,1'-biphenyl)-4-yl)amino)-2'-deoxy- is a modified nucleoside derivative characterized by a guanosine base with a 2'-deoxyribose sugar and a substituted 8-amino group. The substitution includes an acetylated 4'-fluoro-biphenyl moiety, which introduces steric bulk and electronic modulation to the structure (Figure 1). This compound is hypothesized to be synthesized via Friedel-Crafts acylation or similar methodologies, as evidenced by analogous reactions involving biphenyl and acetyl chloride in the presence of Lewis acids like AlCl₃ . Such modifications are often employed to enhance binding affinity, metabolic stability, or fluorescence properties in nucleoside analogs for therapeutic or diagnostic applications.

Properties

CAS No.

67764-18-5

Molecular Formula

C24H23FN6O5

Molecular Weight

494.5 g/mol

IUPAC Name

N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-[4-(4-fluorophenyl)phenyl]acetamide

InChI

InChI=1S/C24H23FN6O5/c1-12(33)30(16-8-4-14(5-9-16)13-2-6-15(25)7-3-13)24-27-20-21(28-23(26)29-22(20)35)31(24)19-10-17(34)18(11-32)36-19/h2-9,17-19,32,34H,10-11H2,1H3,(H3,26,28,29,35)/t17-,18+,19+/m0/s1

InChI Key

CWDKHPUSNNAPQW-IPMKNSEASA-N

Isomeric SMILES

CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)C3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)C3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and aryl boronic acids . This reaction is catalyzed by palladium complexes and can be carried out under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling process. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Acetyl(4’-Fluoro(1,1’-Biphenyl)-4-ylAmino)-2’-Deoxy-Guanosine) involves its interaction with molecular targets such as DNA or specific enzymes. The biphenyl group may intercalate into the DNA helix, disrupting its structure and function. Additionally, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s closest structural analog is 8-((1,1'-Biphenyl)-4-Ylamino)-2'-Deoxyadenosine (CAS# 84283-09-0), a deoxyadenosine derivative with an unmodified biphenylamino group at the 8-position (Table 1). Key distinctions include:

  • Substituents: The target compound features an acetyl group and a fluorine atom on the biphenyl moiety, which are absent in the adenosine analog. The acetyl group may improve lipophilicity, while fluorine enhances electronic effects and metabolic resistance .
  • Molecular Weight: The adenosine analog has a molar mass of 418.45 g/mol (C₂₂H₂₂N₆O₃) , whereas the target compound’s additional acetyl (C₂H₃O) and fluorine substituents likely increase its molecular weight to ~470–490 g/mol, impacting pharmacokinetics.
Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Implications
Guanosine, 8-(acetyl(4'-fluoro(1,1'-biphenyl)-4-yl)amino)-2'-deoxy- C₂₄H₂₃FN₆O₄* ~480* Acetyl, 4'-fluoro-biphenyl Enhanced stability, fluorescence?
8-((1,1'-Biphenyl)-4-Ylamino)-2'-Deoxyadenosine C₂₂H₂₂N₆O₃ 418.45 Biphenylamino Potential kinase inhibition

*Estimated based on structural modifications.

Biological Activity

Guanosine, 8-(acetyl(4'-fluoro(1,1'-biphenyl)-4-yl)amino)-2'-deoxy- (CAS No. 67764-18-5) is a synthetic nucleoside derivative that has garnered attention in biochemical research due to its potential biological activities, particularly in cancer therapy and molecular biology. This article reviews the compound's biological activity, synthesis methods, and its implications in various fields of study.

Chemical Structure and Properties

The compound's molecular formula is C24H23FN6O5C_{24}H_{23}FN_6O_5, with a molecular weight of approximately 494.5 g/mol. Its structure includes a deoxyguanosine moiety linked to an acetylated biphenyl group that is fluorinated, which may influence its interaction with biological macromolecules.

PropertyValue
CAS Number67764-18-5
Molecular FormulaC24H23FN6O5
Molecular Weight494.5 g/mol
IUPAC NameN-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-[4-(4-fluorophenyl)phenyl]acetamide

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA and inhibit specific enzymes. The biphenyl moiety allows for effective stacking interactions with nucleobases, potentially disrupting DNA replication and transcription processes. Additionally, it may inhibit the activity of enzymes involved in cancer cell proliferation.

Key Mechanisms:

  • DNA Intercalation: The biphenyl group intercalates between DNA bases, leading to structural distortion.
  • Enzyme Inhibition: It may bind to active or allosteric sites on enzymes, disrupting their functions.

Anticancer Activity

Research indicates that guanosine derivatives can exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) by modulating cell cycle phases and promoting cell death pathways.

Case Study:
A study involving a related compound demonstrated that it could inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G2/M phase. This mechanism is critical for developing anticancer therapies targeting proliferative diseases.

Synthesis Methods

The synthesis of guanosine derivatives typically involves multi-step organic reactions. A common method for synthesizing the biphenyl-linked guanosine derivative is the Suzuki–Miyaura cross-coupling reaction , which allows for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

Synthetic Route Overview:

  • Formation of Aryl Halide: Synthesize the required aryl halide from a biphenyl precursor.
  • Suzuki Coupling: React the aryl halide with an appropriate boronic acid under palladium catalysis.
  • Acetylation: Introduce the acetyl group to form the final product.

Research Applications

The compound has potential applications in various research fields:

  • Molecular Biology: As a tool for studying DNA interactions and enzyme inhibition.
  • Cancer Research: Investigating its efficacy as an anticancer agent through various pathways.
  • Material Science: Exploring its use in developing organic semiconductors due to its unique electronic properties.

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